CP-122288 - 143321-74-8

CP-122288

Catalog Number: EVT-264765
CAS Number: 143321-74-8
Molecular Formula: C16H23N3O2S
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-122288 is a potent and selective agonist for the 5-HT1B, 5-HT1D and 5-HT1F serotonin receptor subtypes. CP-122288 is potent as an inhibitor of neurogenic inflammation and plasma protein extravasation. In human trials, CP-122,288 was not found to be effective as a treatment for migraine, but its selectivity for neurogenic anti-inflammatory action over vasoconstriction has made it useful for research into the underlying causes of migraine.
Synthesis Analysis

The synthesis of CP-122288 can be broken down into several key steps:

  1. Formation of the Indole Core: This step typically employs Fischer indole synthesis, where phenylhydrazine reacts with a ketone to form the indole structure.
  2. Substitution Reactions: The indole core undergoes further reactions to introduce the pyrrolidine moiety. This may involve nucleophilic substitution or other methods to attach functional groups.
  3. Sulfonamide Formation: The final step involves reacting an intermediate with methanesulfonyl chloride to form the sulfonamide group, which is crucial for its biological activity .

The detailed parameters for these reactions often include temperature control, reaction time, and specific catalysts or solvents used to optimize yields.

Molecular Structure Analysis

The molecular structure of CP-122288 features an indole ring fused with a pyrrolidine group and a sulfonamide moiety. The presence of these functional groups contributes to its pharmacological properties. Key structural characteristics include:

  • Indole Ring: A bicyclic structure that provides a planar configuration conducive to receptor binding.
  • Pyrrolidine Moiety: Adds steric bulk and flexibility, enhancing interactions with serotonin receptors.
  • Sulfonamide Group: Imparts solubility and stability to the compound.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of CP-122288 during synthesis .

Chemical Reactions Analysis

CP-122288 is involved in several chemical reactions:

  1. Oxidation: The indole core can undergo oxidation, potentially affecting its reactivity and interaction with biological targets.
  2. Reduction: Reduction reactions can occur at the sulfonamide group, influencing its pharmacokinetic properties.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine moiety, allowing for further derivatization or modification .

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution.

Mechanism of Action

CP-122288 acts as an agonist at serotonin receptor subtypes 5-HT1B, 5-HT1D, and 5-HT1F. Its mechanism involves:

  • Receptor Activation: Binding to these receptors leads to downstream signaling cascades that modulate neurotransmitter release.
  • Inhibition of Neurogenic Inflammation: By activating these serotonin receptors, CP-122288 inhibits neurogenic plasma extravasation, a key factor in migraine pathophysiology.

Despite its potency in inhibiting neurogenic inflammation in animal models, clinical trials have shown limited efficacy in acute migraine treatment .

Physical and Chemical Properties Analysis

CP-122288 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that can be determined via differential scanning calorimetry (DSC).

These properties are crucial for determining the compound's formulation and delivery methods in research applications .

Applications

CP-122288 has several scientific applications:

  • Neurogenic Inflammation Research: It is extensively used to study mechanisms underlying neurogenic inflammation due to its inhibitory effects on plasma extravasation.
  • Migraine Research: Although not clinically effective as a treatment, it serves as a valuable tool for understanding migraine pathophysiology and testing new therapeutic approaches.
  • Pharmacological Studies: Researchers utilize CP-122288 to explore the pharmacology of serotonin receptors and their role in various neurological conditions .
Introduction to CP-122288 in Serotonergic Pharmacological Research

Historical Context and Development as a 5-HT Receptor Agonist

CP-122,288 emerged in the early 1990s as a structurally optimized tryptamine derivative designed to overcome limitations of first-generation antimigraine compounds. Its core structure features an indole scaffold with a conformationally restricted N-methylpyrrolidinyl side chain at the C-3 position, differentiating it significantly from the N,N-dimethylaminoethyl side chain of sumatriptan, the first commercially successful 5-HT1B/1D receptor agonist [1] [4]. This structural modification was strategically implemented to enhance receptor binding affinity and optimize pharmacokinetic properties, particularly brain penetration, while minimizing off-target effects [1].

Early pharmacological profiling revealed CP-122,288's exceptional binding affinity for 5-HT1 receptor subtypes, particularly 5-HT1B and 5-HT1D receptors. Its receptor binding profile positioned it as a valuable pharmacological probe for dissecting the roles of specific serotonin receptor subtypes in migraine pathophysiology. Unlike earlier non-selective ergot alkaloids, CP-122,288 offered significantly improved selectivity within the 5-HT1 receptor family. Research demonstrated its remarkable potency in inhibiting trigeminally mediated neurogenic inflammation. In rat models, intravenous CP-122,288 inhibited plasma protein extravasation in the dura mater with a minimum effective dose (MED) of 3 ng kg⁻¹, making it approximately 10,000-fold more potent than sumatriptan (MED = 100 μg kg⁻¹) in this critical preclinical model of migraine mechanism [1] [3]. This potency advantage was attributed to its optimized molecular structure enhancing receptor interaction.

Table 1: Comparative Pharmacological Profile of CP-122,288 and Reference Compounds

CompoundPrimary TargetInhibition of PPE (Dura Mater) MEDRelative Potency vs. SumatriptanVasoconstrictor Activity (Carotid/Coronary)
CP-122,2885-HT1B/1D/1F3 ng kg⁻¹ i.v.~10,000-fold higherAbsent at anti-inflammatory doses
Sumatriptan5-HT1B/1D100 μg kg⁻¹ i.v.Reference (1x)Significant vasoconstriction
CP-93,1295-HT1B~500 μg kg⁻¹ i.v. (estimated)Lower than sumatriptanNot Reported
PNU-1092915-HT1D selectiveEffective but less potent than CP-122,288Lower than CP-122,288Minimal to absent

Role in Advancing Migraine Pathophysiology Theories Beyond Vasoconstriction

The development and characterization of CP-122,288 proved pivotal in challenging and ultimately reshaping the prevailing vascular theory of migraine. Before its introduction, the efficacy of antimigraine drugs like ergotamine and sumatriptan was predominantly attributed to their ability to cause cranial vasoconstriction, reversing the presumed pathological vasodilation during attacks. However, CP-122,288 provided compelling evidence that vasoconstriction was not a necessary mechanism for aborting migraine attacks or inhibiting key pathological processes [1] [8].

Critical evidence came from hemodynamic studies conducted in anaesthetized dogs. While both sumatriptan and CP-122,288 (at doses of 1-300 μg kg⁻¹, i.v.) produced dose-dependent reductions in carotid arterial blood flow and coronary arterial diameter, the crucial finding was that doses of CP-122,288 that potently inhibited neurogenic inflammation in the rat dura mater (0.3-300 ng kg⁻¹) were devoid of any vasoconstrictor activity in the canine carotid or coronary vascular beds [1]. This dissociation demonstrated that the inhibition of trigeminovascular activation, measured by plasma protein extravasation, could occur independently of vascular effects. Furthermore, in anaesthetized rats, CP-122,288 (0.003-3 μg kg⁻¹ i.v.) produced no significant changes in heart rate or mean arterial blood pressure at doses fully effective against dural plasma extravasation [1]. This selective action strongly suggested that neural targets, not vascular smooth muscle, mediated its primary anti-migraine effect.

CP-122,288 also demonstrated significant selectivity for intracranial versus extracranial effects. At doses fully inhibiting dural plasma protein extravasation, it did not inhibit plasma leakage in extracranial tissues such as the lower lip, eyelid, or conjunctiva [1]. This anatomical selectivity aligned with the clinical perception of migraine as an "intracranial" disorder and further supported a neural mechanism centered on the trigeminal innervation of the dura mater rather than a generalized vascular effect. Importantly, CP-122,288 effectively inhibited established neurogenic inflammation. When administered 5 minutes after terminating electrical stimulation of the trigeminal ganglion in rats, doses of 30 and 300 ng kg⁻¹ i.v. produced a complete inhibition of ongoing plasma protein leakage [1]. This indicated its potential to reverse, not just prevent, the inflammatory cascade within the meninges, a critical feature for an acute antimigraine therapeutic.

The receptor subtype selectivity profile of CP-122,288 provided crucial insights into the neural mechanisms involved. While it bound to both 5-HT1B and 5-HT1D receptors, emerging evidence pointed towards the 5-HT1D receptor as particularly important for its neural effects. In situ hybridization and immunohistochemical studies revealed that 5-HT1D receptor mRNA and protein were expressed in human and guinea pig trigeminal ganglia neurons [4]. These receptors co-localized with calcitonin gene-related peptide (CGRP), substance P, and nitric oxide synthase (NOS) within trigeminal ganglion cells, positioning them ideally to modulate the release of these pro-inflammatory and vasoactive neuropeptides from sensory nerve terminals upon activation [4] [5]. CP-122,288, acting likely as an agonist at prejunctional 5-HT1D receptors on trigeminal nerve terminals, was proposed to inhibit the release of CGRP and other neuropeptides, thereby suppressing neurogenic inflammation and pain signaling without requiring vascular constriction [1] [3] [4]. This mechanism was supported by findings that CP-122,288 potently inhibited neurogenic oedema in rat hind paw skin induced by saphenous nerve stimulation (effective at doses as low as 2x10⁻¹⁴ mol kg⁻¹) but did not inhibit oedema caused by direct intradermal application of substance P or histamine [3]. This indicated a prejunctional inhibition of neuropeptide release as its primary mode of action in blocking neurogenic inflammation.

Table 2: Key Receptor Affinities and Proposed Roles in CP-122,288's Effects

Receptor SubtypeCP-122,288 AffinityLocalization RelevanceProposed Role in Migraine
5-HT1D (Human)High (Key Target)Trigeminal Ganglion Neurons (Prejunctional)Inhibition of CGRP/SP Release; Suppression of Neurogenic Inflammation
5-HT1B (Human)HighVascular Smooth Muscle, Trigeminal GanglionVasoconstriction (less relevant for CP-122,288 effects)
5-HT1F (Human)Moderate (Likely)Central & Peripheral NeuronsNeuronal Inhibition (Pain Pathway Modulation)
5-HT1A (Human)Lower (Likely)CNS (Raphe Nuclei), Peripheral NeuronsLimited contribution to CP-122,288's specific profile

The profound theoretical implications of CP-122,288's profile were far-reaching. It provided robust experimental evidence supporting the trigeminovascular theory of migraine, which posits that migraine headache originates from the activation and sensitization of trigeminal sensory nerves innervating the meninges and their associated vessels, leading to the release of inflammatory neuropeptides and central pain pathway activation [2] [5] [7]. By demonstrating that a highly potent and selective agent could effectively block a key component of this process (neurogenic plasma extravasation) without vasoconstriction, CP-122,288 shifted focus away from the vascular compartment and towards neural targets and neuropeptide modulation as the primary site for therapeutic intervention [1] [8]. This pivotal understanding directly facilitated the later development of CGRP-targeted therapies (gepants and monoclonal antibodies) and neurally selective 5-HT1F receptor agonists (ditans like lasmiditan), which lack significant vasoconstrictor activity [6] [8]. The pharmacological story of CP-122,288 thus stands as a cornerstone in the paradigm shift from viewing migraine primarily as a vascular disorder to understanding it fundamentally as a sensory processing disorder involving the trigeminal system and higher brain centers [2] [7].

Properties

CAS Number

143321-74-8

Product Name

CP-122288

IUPAC Name

N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1

InChI Key

BWQZTHPHLITOOZ-CQSZACIVSA-N

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C

Solubility

Soluble in DMSO

Synonyms

CP 122288
CP-122,288
CP-122288
N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C

Isomeric SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.